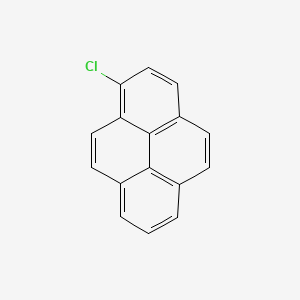

1-Chloropyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYHOOQHJMHHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187817 | |

| Record name | 1-Chloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34244-14-9 | |

| Record name | 1-Chloropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34244-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034244149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34244-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLOROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECZ7RUY70M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloropyrene: Structure, Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 1-chloropyrene, a chlorinated polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and materials science. This document delves into the core chemical and physical properties of this compound, its synthesis and reactivity, toxicological profile, and detailed analytical methodologies for its detection and quantification.

Introduction: The Significance of this compound

This compound (1-ClPyr) is a derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. It is recognized as an emerging environmental contaminant, often formed during combustion processes in the presence of chlorine sources, such as the incineration of polyvinyl chloride (PVC).[1] Its presence in the environment is a concern due to the known carcinogenic and mutagenic properties of many PAHs and their halogenated derivatives. Understanding the chemical behavior and toxicological implications of this compound is crucial for assessing its environmental impact and developing remediation strategies. Furthermore, its unique photophysical properties, inherited from the pyrene core, make it a molecule of interest for applications in materials science, such as in the development of organic electronics and fluorescent probes.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a pyrene backbone with a single chlorine atom substituted at the 1-position.

Chemical Structure

The structure of this compound is depicted below. The numbering of the carbon atoms in the pyrene ring system follows IUPAC nomenclature.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for predicting its environmental fate and transport, as well as for designing analytical and synthetic procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Chloropyrene, Pyrene, 1-chloro- | [2][3] |

| CAS Number | 34244-14-9 | [2][3] |

| Molecular Formula | C₁₆H₉Cl | [2][3] |

| Molecular Weight | 236.70 g/mol | [2][3] |

| Appearance | Off-white to dark orange solid | [4] |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | ~307.92 °C (rough estimate) | [4][6] |

| Solubility | Slightly soluble in acetone and methanol (with heating) | [4][7] |

| InChI | InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | [2] |

| InChIKey | WNYHOOQHJMHHQW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C2C=C3C=CC(=CC3=C4C2=C1C=C4)Cl | [5] |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of pyrene. The 1, 3, 6, and 8 positions of pyrene are the most susceptible to electrophilic attack due to their higher electron density. Direct chlorination can be challenging to control to achieve monosubstitution.

A plausible synthetic route involves the direct chlorination of pyrene using a chlorinating agent in a suitable solvent system. While modern, detailed protocols specifically for this compound are not abundant in the literature, a historical method provides a basis for its preparation.

Experimental Protocol: Direct Chlorination of Pyrene (Adapted from a historical patent)

This protocol is adapted from a patented method for the halogenation of pyrene and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Pyrene

-

Hydrochloric acid (31.5%)

-

Chlorine gas

-

Water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, create a suspension of finely ground pyrene in water and hydrochloric acid.[8]

-

Heat the mixture to 60-65 °C with agitation until a smooth suspension is formed.[8]

-

Slowly introduce a stream of chlorine gas into the heated suspension.[8]

-

After approximately half of the stoichiometric amount of chlorine has been added, raise the temperature to 80-100 °C and continue the addition of chlorine.[8]

-

Once the chlorine addition is complete, maintain the reaction mixture at 80-100 °C for an additional 5 hours.[8]

-

Cool the reaction mixture and isolate the solid product by filtration.

-

Wash the product thoroughly with water and dry to obtain the chlorinated pyrene product.

Causality of Experimental Choices:

-

Aqueous Hydrochloric Acid: The acidic aqueous medium facilitates the reaction, likely by protonating the pyrene ring and activating it towards electrophilic attack.[8]

-

Elevated Temperature: The initial heating to 60-65 °C helps to create a fine, homogenous suspension, maximizing the surface area of the pyrene for reaction. The subsequent increase to 80-100 °C increases the reaction rate.[8]

-

Slow Addition of Chlorine: This is crucial for controlling the exothermicity of the reaction and to favor monosubstitution over the formation of polychlorinated pyrenes.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity of this compound

The chlorine atom on the pyrene ring influences its reactivity. While the electron-withdrawing nature of chlorine deactivates the ring towards further electrophilic substitution, the C-Cl bond itself can participate in various reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can serve as an aryl halide partner in this reaction, allowing for the introduction of a wide range of substituents at the 1-position of the pyrene core.

Illustrative Reaction: Suzuki Coupling with Phenylboronic Acid

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of an Aryl Chloride

This is a general procedure that can be adapted for the reaction of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.[2]

-

Add the anhydrous solvent via syringe.[2]

-

Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[2]

-

Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for the efficiency of the coupling reaction with the relatively unreactive C-Cl bond. Bulky, electron-rich phosphine ligands are often effective.

-

Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

Toxicology and Metabolism

This compound, as a chlorinated PAH, is of toxicological concern. Studies have shown that it can be metabolized by human cytochrome P450 enzymes, particularly CYP1A1, CYP1B1, and CYP1A2, to form oxidative metabolites.[9][10] These metabolic processes are significant as they can lead to the formation of more reactive and potentially more toxic compounds. The metabolites of this compound have been shown to have agonist activity for the human aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and a mediator of the toxic effects of many aromatic hydrocarbons.[9][10] The detection of these metabolites in human urine has been proposed as a potential biomarker for exposure to chlorinated PAHs.[9][10]

Caption: Simplified metabolic pathway and toxicological implication of this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring this compound in environmental and biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques for this purpose.

HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like pyrene and its derivatives.

Experimental Protocol: HPLC-FLD for the Determination of Pyrene Analogs in Water (Adapted for this compound)

This protocol is based on established methods for pyrene analysis and can be adapted for this compound.

Sample Preparation (Liquid-Liquid Extraction):

-

Take a known volume of the water sample (e.g., 450 mL).[11][12]

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as n-hexane (e.g., 75 mL).[11][12]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[11][12]

-

Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

HPLC-FLD Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 3.9 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For isocratic elution, a mixture such as acetonitrile:water (90:10 v/v) can be employed.[13]

-

Fluorescence Detector:

-

Injection Volume: 10-20 µL.

Self-Validation: The method's reliability can be ensured by running calibration standards, fortified samples (spikes) to determine recovery, and method blanks to check for contamination. The use of an internal standard can correct for variations in extraction efficiency and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification of analytes based on their mass spectra.

Experimental Protocol: GC-MS for the Determination of Chlorinated Hydrocarbons in Soil/Sediment (Adapted for this compound)

This protocol is a generalized procedure based on methods for other chlorinated organic compounds.

Sample Preparation (Solvent Extraction):

-

Weigh a known amount of the soil or sediment sample (e.g., 10 g) into an extraction vessel.[7]

-

Add a suitable extraction solvent, such as a mixture of hexane and acetone.[7]

-

Extract the sample using a technique like sonication or Soxhlet extraction.[7]

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

-

A cleanup step, such as column chromatography on silica gel or Florisil, may be necessary to remove interfering compounds.

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

-

Injector: Splitless injection is commonly used for trace analysis.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 236, 238, 200) should be monitored.

-

Self-Validation: The method should be validated by analyzing procedural blanks, spiked samples, and certified reference materials (if available). The identification of this compound should be confirmed by comparing its retention time and mass spectrum to that of an authentic standard.

Conclusion

This compound is a molecule of growing importance in environmental and materials science. Its synthesis, reactivity, and toxicological profile are areas of active research. The analytical methods outlined in this guide provide a robust framework for its detection and quantification in various matrices. As a senior application scientist, it is my hope that this in-depth technical guide will serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

- U.S. Patent 2,937,209. (1960). Halogenation of pyrene.

- PubChem. (n.d.). This compound.

- CAS Common Chemistry. (n.d.). This compound. American Chemical Society. [Link]

- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

- Ohura, T., et al. (2015). Identification and characterization of oxidative metabolites of this compound. Chemical Research in Toxicology, 28(9), 1762-1771. [Link]

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

- Rima, J. (2013). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. Journal of the Black Sea/Mediterranean Environment, 19(2), 195-206. [Link]

- Nakazawa, H., et al. (2018). Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride. Environmental Science & Technology, 52(1), 245-252. [Link]

- WUR eDepot. (2021).

- ResearchGate. (n.d.).

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Liu, Y., et al. (2008). An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 859-864. [Link]

- Journal of the Black Sea / Mediterranean Environment. (n.d.). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. [Link]

- ACS Publications. (n.d.). Determination of [13C]Pyrene Sequestration in Sediment Microcosms Using Flash Pyrolysis-GC-MS and 13C NMR. [Link]

- PubMed. (2015). Identification and characterization of oxidative metabolites of this compound. [Link]

- ResearchGate. (n.d.). Determination of the sum of short chain chlorinated n-alkanes with a chlorine content between 50% and 67% in sediment samples by GC–ECNI-MS and quantification by multiple linear regression. [Link]

- MDPI. (2022). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. [Link]

- PubChem. (n.d.). This compound. [Link]

Sources

- 1. Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland [mdpi.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. US2937209A - Halogenation of pyrene - Google Patents [patents.google.com]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. blackmeditjournal.org [blackmeditjournal.org]

- 13. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloropyrene (CAS: 34244-14-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloropyrene (1-Cl-Pyr) is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), a class of compounds that is gaining recognition as environmental contaminants of concern.[1] Formed from the incomplete combustion of organic materials in the presence of chlorine, 1-Cl-Pyr is often detected in urban air, industrial emissions, and other environmental matrices. As a derivative of pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH), 1-Cl-Pyr shares its core structure but exhibits unique physicochemical, metabolic, and toxicological properties due to the presence of the chlorine atom. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical properties, synthesis, toxicological profile, and analytical methodologies to support advanced research and risk assessment.

Part 1: Physicochemical Properties

Understanding the fundamental chemical and physical properties of this compound is essential for predicting its environmental fate, designing analytical methods, and interpreting toxicological data. The molecule consists of the four-ring aromatic system of pyrene with a single chlorine substituent at the C1 position. This structure imparts a high degree of lipophilicity, as indicated by its octanol-water partition coefficient (LogP).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34244-14-9 | [2] |

| Molecular Formula | C₁₆H₉Cl | [3][4] |

| Molecular Weight | 236.70 g/mol | [3][4] |

| Melting Point | 117-119 °C | [3][5] |

| Boiling Point | 403.6 ± 14.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| LogP | 5.77 | [3] |

| Appearance | Off-White to Dark Orange Solid | [1] |

| Solubility | Slightly soluble in Acetone and Methanol (with heating) | [1] |

| Storage Temperature | -20°C Freezer | [1][5] |

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound in a laboratory setting typically starts from its parent compound, pyrene. While direct chlorination of pyrene can yield a mixture of chlorinated isomers, specific protocols aim to maximize the yield of the 1-chloro derivative.

Illustrative Synthesis Protocol: Electrophilic Chlorination of Pyrene

The direct chlorination of pyrene is an electrophilic aromatic substitution reaction. The regioselectivity is dictated by the electronic properties of the pyrene ring system, with the 1, 3, 6, and 8 positions being the most reactive. Controlling the reaction conditions is critical to favor mono-chlorination and optimize the yield of this compound.

Causality in Experimental Design:

-

Choice of Chlorinating Agent: A mild chlorinating agent, such as N-chlorosuccinimide (NCS), is often preferred over chlorine gas to control the reaction and prevent over-chlorination.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can facilitate the reaction by stabilizing the charged intermediates.

-

Catalyst: A Lewis acid catalyst is typically not required due to the high reactivity of pyrene, but its use could alter the isomeric distribution.

-

Temperature Control: Maintaining a low to moderate temperature helps to control the reaction rate and improve selectivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve pyrene (1 equivalent) in a suitable solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add N-chlorosuccinimide (1.05 equivalents) to the solution in portions at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate this compound.[6]

Part 3: Toxicology and Metabolic Activation

Like many PAHs, the toxicity of this compound is not inherent to the parent molecule but arises from its metabolic activation into reactive intermediates. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

Metabolic Pathway and Genotoxicity

Studies have shown that this compound is metabolized by human cytochrome P450 enzymes, with CYP1A1, CYP1B1, and CYP1A2 being the most efficient.[7][8] The metabolic process involves the oxidation of the aromatic ring to form reactive epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, or they can react directly with nucleophilic sites on cellular macromolecules, such as DNA.[9]

The covalent binding of these reactive metabolites to DNA forms DNA adducts, which are lesions that can distort the DNA helix, leading to mutations during DNA replication if not repaired.[10][11] The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[11] While specific DNA adducts for this compound are an area of ongoing research, the mechanism is expected to be analogous to that of other carcinogenic PAHs like benzo[a]pyrene.[10]

Recent research combining metabolomics and transcriptomics has indicated that this compound induces significant metabolic perturbations in human hepatocytes, particularly affecting glycerophospholipid metabolism and energy production pathways like oxidative phosphorylation.[12] Interestingly, at lower, environmentally relevant concentrations, it did not significantly induce the expression of genes typically associated with aryl hydrocarbon receptor (AhR) activation, such as CYP1A1, suggesting complex and potentially concentration-dependent modes of action.[12]

Part 4: Analytical Methodologies

The accurate detection and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological studies. Given its presence at trace levels, sensitive analytical techniques are required.

Sample Preparation and Extraction

Effective sample preparation is key to reliable analysis. The choice of method depends on the sample matrix.

-

Air Samples: Typically collected by passing a known volume of air through a sorbent tube (e.g., containing polyurethane foam or XAD resin). The trapped analytes are then solvent-extracted.

-

Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a C18 sorbent is commonly used to concentrate this compound from the aqueous phase.

-

Soil/Sediment/Tissue: Soxhlet extraction or pressurized fluid extraction (PFE) with an organic solvent (e.g., hexane/acetone mixture) is employed, followed by a cleanup step (e.g., silica gel or alumina column chromatography) to remove interfering compounds.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of this compound due to its excellent sensitivity and selectivity.

Table 2: Comparison of Analytical Techniques for Chlorinated PAH Analysis

| Technique | Principle | Advantages | Common Applications |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and selectivity, definitive identification. | Environmental samples (air, water, soil), biological tissues.[13] |

| HPLC-FLD | Separation by liquid chromatography, detection by fluorescence. | Excellent sensitivity for fluorescent compounds like pyrene derivatives. | Analysis of metabolites in biological fluids (urine).[14] |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High selectivity, can analyze multiple metabolites simultaneously, requires smaller sample volumes. | Biomarker quantification in complex biological matrices.[14] |

Protocol: GC-MS Analysis of this compound in Environmental Samples

This protocol outlines a general procedure for the determination of this compound. Method validation according to established guidelines (e.g., ICH) is mandatory for specific applications.[13]

-

Sample Extraction & Cleanup: Extract the sample as described above. Concentrate the extract to a final volume (e.g., 1 mL) in a suitable solvent like toluene.[15]

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., ZB-5 or equivalent, 30 m x 0.25 mm i.d. x 0.25 µm film thickness) and a mass selective detector.[13]

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. (Note: This is an illustrative program and must be optimized).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI), 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor the molecular ion (m/z 236) and a qualifier ion (e.g., m/z 238).[4]

-

-

Quantification: Prepare a calibration curve using certified this compound standards. Use an internal standard (e.g., a deuterated PAH) to correct for variations in sample preparation and injection volume.

Part 5: Applications in Research

This compound serves as a valuable tool in several areas of scientific research, primarily in environmental science and toxicology.

-

Environmental Monitoring: As a product of specific combustion processes, this compound can act as a chemical marker to identify and apportion sources of PAH pollution.[1] Its presence in environmental samples indicates contamination from sources such as waste incineration or coal combustion.

-

Biomonitoring: The metabolites of this compound, detectable in urine, have the potential to be used as biomarkers to assess human exposure to Cl-PAHs.[7] This is analogous to the widely used biomarker 1-hydroxypyrene for assessing exposure to parent PAHs.[16][17]

-

Toxicological Research: this compound is used as a model compound to investigate the structure-activity relationships of Cl-PAHs. By comparing its toxicological profile to that of pyrene and other derivatives, researchers can elucidate the role of chlorine substitution in metabolic activation, DNA adduct formation, and overall toxicity.[12]

References

- This compound | CAS#:34244-14-9 | Chemsrc.

- Identification and characterization of oxidative metabolites of this compound - PubMed.

- Identification and Characterization of Oxidative Metabolites of this compound | Chemical Research in Toxicology - ACS Publications.

- This compound | C16H9Cl | CID 36730 - PubChem - NIH.

- Identification of adducts derived from reactions of (1-chloroethenyl)oxirane with nucleosides and calf thymus DNA - PubMed.

- Insights into the hepatotoxicity of pyrene and this compound using an integrated approach of metabolomics and transcriptomics - PubMed.

- The metabolism and molecular toxicology of chloroprene - PubMed.

- DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed.

- Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde - Organic Syntheses Procedure.

- Figure 2. a) Synthesis of 1 [4-8] starting from pyrene. Reagents and... - ResearchGate.

- A Simple Method for Determination of Chloropyramine in Tablets.

- β-Chloroprene Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling.

- Metabolism of 1-nitropyrene in mice: transport across the placenta and mammary tissues.

- This compound - the NIST WebBook.

- 6. analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR.

- Detection of 1-Hydroxypyrene as biomarker for polycyclic aromatic hydrocarbons via cyclodextrin-based systems | ChemRxiv.

- Mutagenicity of a Single 1-nitropyrene-DNA Adduct N-(deoxyguanosin-8-yl)-1-aminopyrene in Escherichia Coli Located in a GGC Sequence - PubMed.

- Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people - PubMed.

- Role of Passive Sampling in Screening and Monitoring of New and Emerging Chemicals.

- The formation of toxicant-DNA adducts. In this example, benzo[a]pyrene... - ResearchGate.

- DNA adducts-chemical addons - PMC - NIH.

- TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C.

- Genetic Toxicology - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI.

- Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people - ResearchGate.

- Pharmaceutical Environmental Monitoring - Charles River Laboratories.

Sources

- 1. This compound CAS#: 34244-14-9 [amp.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CAS#:34244-14-9 | Chemsrc [chemsrc.com]

- 4. This compound | C16H9Cl | CID 36730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 34244-14-9 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Identification and characterization of oxidative metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The metabolism and molecular toxicology of chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the hepatotoxicity of pyrene and this compound using an integrated approach of metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. osha.gov [osha.gov]

- 16. Biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons; 1-hydroxypyrene in urine of people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Chloropyrene from Pyrene

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-chloropyrene from pyrene, a foundational reaction for accessing functionalized polycyclic aromatic hydrocarbons (PAHs). We delve into the theoretical underpinnings of pyrene's reactivity, focusing on the mechanism and regioselectivity of electrophilic aromatic substitution. A comparative analysis of various chlorination methodologies is presented, culminating in a detailed, field-proven laboratory protocol for the regioselective synthesis of this compound. This document is intended for researchers, chemists, and material scientists, offering both the causal logic behind experimental choices and a practical framework for successful synthesis, purification, and characterization.

Introduction

Pyrene (C₁₆H₁₀) is a prominent four-ring polycyclic aromatic hydrocarbon composed of fused benzene rings in a unique planar structure. Its distinct photophysical properties, including high fluorescence quantum efficiency and the formation of excimers, make it a desirable chromophore in the development of advanced materials, molecular sensors, and biological probes. The functionalization of the pyrene core is crucial for tuning these properties and for integrating the pyrene moiety into larger molecular architectures.

Halogenated pyrenes, particularly this compound, serve as versatile synthetic intermediates. The chlorine substituent can be readily displaced or used as a handle in various cross-coupling reactions, providing a gateway to a diverse range of 1-substituted pyrene derivatives that are otherwise difficult to access. Furthermore, this compound is an environmental contaminant of interest, making the availability of pure standards synthesized through reliable methods essential for analytical and toxicological studies.[1][2] This guide focuses on the direct, regioselective chlorination of pyrene to yield this compound.

Theoretical Background: The Chemistry of Pyrene Chlorination

The synthesis of this compound from pyrene is a classic example of electrophilic aromatic substitution (SEAr). The outcome of this reaction—specifically, its rate and regioselectivity—is dictated by the electronic structure of the pyrene molecule.

Electronic Structure and Reactivity of Pyrene

Unlike simpler aromatic systems like benzene, the sixteen carbon atoms in pyrene are not electronically equivalent. Computational studies and experimental evidence show that the positions most susceptible to electrophilic attack are C1, C3, C6, and C8. These positions possess the highest electron density and can best stabilize the positive charge in the corresponding Wheland intermediate (arenium ion) formed during the substitution mechanism. The C4, C5, C9, and C10 positions, known as the K-region, are less reactive towards electrophilic substitution but are more prone to addition and oxidation reactions.

Mechanism of Electrophilic Chlorination

The direct chlorination of pyrene proceeds through a standard SEAr mechanism:

-

Generation of the Electrophile: A chlorinating agent, such as molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), is used to generate a potent electrophile (Cl⁺ or a polarized equivalent). In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the chlorinating agent.

-

Nucleophilic Attack: The π-electron system of the pyrene ring attacks the chlorine electrophile. This attack preferentially occurs at the C1 position (or the equivalent C3, C6, C8 positions) to form a resonance-stabilized carbocation intermediate, the sigma complex or Wheland intermediate.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the pyrene ring system and yielding the final this compound product.

The preference for substitution at the 1-position is a direct consequence of the superior resonance stabilization of the intermediate cation compared to intermediates formed by attack at other positions.

Synthetic Methodologies for Pyrene Chlorination

Several reagents can be employed for the chlorination of pyrene. The choice of reagent and reaction conditions is critical for achieving high regioselectivity for the 1-position and for minimizing the formation of dichlorinated and polychlorinated byproducts.[1]

| Reagent | Typical Solvent(s) | Conditions | Key Characteristics & Outcomes |

| Chlorine Gas (Cl₂) | Dichloromethane, Carbon Tetrachloride, Aqueous HCl | 25-100°C | Effective but can be difficult to handle. Often leads to a mixture of mono- and di-chlorinated products (1,6- and 1,8-dichloropyrene).[3][4] |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Chloroform | 0°C to reflux | A convenient liquid source of chlorine that can provide good yields of this compound. Reaction can be initiated thermally or with a radical initiator.[5][6] |

| N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane, Acetic Acid | Room temp. to reflux | A mild and solid chlorinating agent, often used for selective chlorinations. It is safer to handle than Cl₂ or SO₂Cl₂. The reaction can be slow but is often highly selective.[7][8] |

| Hypochlorous Acid (HOCl) | Aqueous media | Room temperature | Primarily relevant in environmental chemistry and water treatment contexts. Leads to this compound as a major product in the absence of bromide ions.[2] |

For laboratory-scale synthesis, sulfuryl chloride (SO₂Cl₂) offers a balance of reactivity, selectivity, and ease of handling, making it a preferred choice for the preparation of this compound.

Detailed Experimental Protocol: Synthesis via Sulfuryl Chloride

This protocol describes a reliable and scalable method for the synthesis of this compound from pyrene using sulfuryl chloride in an inert organic solvent.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents

-

Pyrene (C₁₆H₁₀), >98% purity

-

Sulfuryl chloride (SO₂Cl₂), >97% purity

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (CH₃OH)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet, add pyrene (10.1 g, 50 mmol).

-

Add 100 mL of anhydrous dichloromethane to the flask and stir to dissolve the pyrene completely.

-

Cool the flask in an ice-water bath to 0°C.

-

-

Chlorination Reaction:

-

In the addition funnel, prepare a solution of sulfuryl chloride (4.4 mL, 55 mmol, 1.1 equivalents) in 20 mL of anhydrous dichloromethane.

-

Add the sulfuryl chloride solution dropwise to the stirred pyrene solution over approximately 30 minutes, ensuring the internal temperature remains below 5°C. The reaction mixture will typically develop a darker color.

-

After the addition is complete, continue stirring the mixture at 0°C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours or until TLC analysis (e.g., using a 9:1 hexane/ethyl acetate eluent) indicates the consumption of the starting pyrene.

-

-

Work-up and Purification:

-

Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of an ice-cold saturated aqueous solution of sodium bicarbonate to quench the excess sulfuryl chloride and neutralize the generated HCl. Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers and wash them with 100 mL of water, followed by 100 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellowish solid.

-

-

Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture to boiling to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (-20°C) for several hours to facilitate complete crystallization.

-

Collect the pale yellow, crystalline product by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry the product under vacuum. A typical yield is in the range of 75-85%.

-

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical data should be obtained and compared with literature values.

| Property | Value |

| Chemical Formula | C₁₆H₉Cl |

| Molecular Weight | 236.69 g/mol |

| CAS Number | 34244-14-9 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 114-116 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.0-8.4 (m, 8H), 8.65 (d, 1H) |

| Mass Spec (EI) | m/z (%) = 236 (M⁺, 100), 200 (M-Cl, 35) |

Discussion and Conclusion

The direct chlorination of pyrene with sulfuryl chloride is an efficient and regioselective method for preparing this compound. The primary challenge in this synthesis is controlling the degree of chlorination. Using more than 1.1 equivalents of the chlorinating agent or allowing for extended reaction times can lead to the formation of dichloropyrene isomers (primarily 1,6- and 1,8-dichloropyrene), which can be difficult to separate from the desired product.[1] Therefore, careful control of stoichiometry and reaction monitoring via TLC are crucial for maximizing the yield of the mono-chlorinated product.

Recrystallization from methanol is generally effective for purifying the product to a high degree. For applications requiring ultra-high purity, column chromatography on silica gel may be employed.

References

- Process for preparing chlorine derivatives of pyrene.

- Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfon

- Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride.Environmental Science & Technology. [Link]

- Transformation of Pyrene in Aqueous Chlorination in the Presence and Absence of Bromide Ion: Kinetics, Products, and Their Aryl Hydrocarbon Receptor-Mediated Activities.

- Applications of N-Chlorosuccinimide in Organic Synthesis.

- Synthesis of sulfonyl chloride substrate precursors.Columbia University Academic Commons. [Link]

- Regioselective metabolism of benzo[a]pyrene and 7-chlorobenz[a]anthracene by fish liver microsomes.PubMed. [Link]

- Controlling the Optoelectronic Properties of Pyrene by Regioselective Lewis Base-Directed Electrophilic Aromatic Boryl

- The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.Bentham Science. [Link]

- Preparation of sulfuryl chloride.PrepChem.com. [Link]

- Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.Organic Chemistry Portal. [Link]

- Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.

- Method for preparing N-chlorosuccinimide.

- Synthesis of Azobenzenes Using N-Chlorosuccinimide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).PubMed. [Link]

- Process for the preparation of pyrene compounds.

- Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde.

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.MDPI. [Link]

- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- Chlorination of alkylbenzenes with molecular chlorine in alcoholic media.

Sources

- 1. Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2937209A - Halogenation of pyrene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Azobenzenes Using N-Chlorosuccinimide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-chloropyrene synthesis routes and mechanisms

An In-depth Technical Guide to the Synthesis of 1-Chloropyrene

Introduction

This compound is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) of significant interest to environmental scientists and toxicologists as an emerging environmental contaminant.[1][2] It also serves as a valuable building block in materials science and organic synthesis for the development of novel dyes, fluorescent probes, and advanced organic electronic materials. The precise introduction of a chlorine atom at the C1 position of the pyrene core allows for further functionalization, making reliable and regioselective synthesis methods crucial for advanced research.

This guide provides a detailed examination of the primary synthetic routes to this compound, designed for researchers and professionals in chemistry and drug development. It moves beyond simple procedural descriptions to explore the underlying mechanisms, the rationale for experimental choices, and a comparative analysis of the available methods.

Comparative Overview of Synthesis Strategies

The synthesis of this compound is dominated by two distinct strategies, each with inherent advantages and limitations. The choice between them is dictated by the specific requirements of the research, such as desired purity, scale, and tolerance for isomeric impurities.

| Feature | Direct Electrophilic Chlorination | Sandmeyer-type Reaction |

| Regioselectivity | Low; produces a mixture of isomers (1,3,6,8-substituted) | High; specifically targets the C1 position |

| Number of Steps | Single step from pyrene | Multiple steps (nitration, reduction, diazotization, substitution) |

| Starting Material | Pyrene | Pyrene |

| Key Challenge | Controlling substitution and separating isomers | Handling unstable diazonium salt intermediate |

| Ideal Application | Bulk synthesis where isomeric purity is not critical | Synthesis of analytically pure, regiochemically defined this compound |

Route 1: Direct Electrophilic Chlorination of Pyrene

This approach is the most straightforward, involving the direct reaction of pyrene with a chlorinating agent. However, its utility is often hampered by a lack of regioselectivity.

Mechanism and Rationale

The pyrene core is an electron-rich aromatic system. According to the principles of electrophilic aromatic substitution, the positions most susceptible to attack are C1, C3, C6, and C8, which are the most electron-rich centers.[3] When pyrene reacts with an electrophilic chlorine source (Cl+), substitution occurs preferentially at these sites.

The reaction typically proceeds via the formation of a Wheland intermediate (also known as an arenium ion or sigma complex), where the aromaticity of the ring system is temporarily disrupted. A subsequent deprotonation step restores aromaticity and yields the chlorinated pyrene.[4] The primary challenge with this method is that the initial monochlorination does not significantly deactivate the ring towards further substitution, leading to the formation of dichlorinated and higher chlorinated byproducts, such as 1,3-, 1,6-, and 1,8-dichloropyrenes.[2]

Experimental Protocol: Chlorination with Sulfuryl Chloride

While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is a common laboratory choice.

Materials:

-

Pyrene

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)[5]

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve pyrene (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of this compound and other isomers.

-

Purify the product using column chromatography on silica gel, typically with a hexane or heptane mobile phase.

Trustworthiness Note: This protocol requires careful control of stoichiometry to minimize polychlorination. The final product's purity is highly dependent on the efficiency of the chromatographic separation, which can be challenging due to the similar polarities of the isomers.

Route 2: Regioselective Synthesis via Sandmeyer Reaction

For applications demanding high isomeric purity, the Sandmeyer reaction is the superior method. It is a multi-step pathway that builds the desired regiochemistry from the ground up, starting with the synthesis of 1-aminopyrene.[6][7]

Stage A: Synthesis of 1-Aminopyrene

Experimental Protocol: Nitration of Pyrene and Reduction to 1-Aminopyrene

Part 1: Synthesis of 1-Nitropyrene

-

Nitration: Carefully add pyrene to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10°C). The electrophile (NO₂⁺) attacks one of the active positions to yield 1-nitropyrene.

-

Work-up: Pour the reaction mixture over ice and filter the resulting precipitate. Wash the solid with water until the filtrate is neutral.

-

Purification: Recrystallize the crude 1-nitropyrene from a suitable solvent like ethanol or acetic acid.

Part 2: Reduction to 1-Aminopyrene [8]

-

Setup: In a 250 mL three-necked round-bottom flask, suspend 1-nitropyrene (1.00 g, 4.0 mmol) and tin(II) chloride dihydrate (4.35 g, 19.2 mmol) in 60 mL of ethyl acetate.

-

Reaction: Heat the mixture to reflux under an argon atmosphere for 6 hours.

-

Neutralization: Cool the reaction to room temperature and adjust the pH to ~8 by slowly adding a 20% (w/v) aqueous sodium carbonate solution. Stir for 1 hour.

-

Extraction: Extract the mixture three times with ethyl acetate. Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure to yield 1-aminopyrene as a light green solid. The reported yield for this step is approximately 90%.[8]

Stage B: Diazotization and Sandmeyer Reaction

This stage is the core of the regioselective chlorination process. The 1-aminopyrene is converted to an aryl diazonium salt, which is a superb leaving group (N₂) that can be displaced by a chloride ion using a copper(I) catalyst.[6]

Mechanism Rationale: The diazotization reaction involves the formation of a nitrosonium ion (NO⁺) from nitrous acid (generated in situ from sodium nitrite and a strong acid).[10][11][12] The amino group of 1-aminopyrene attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the pyrene-1-diazonium salt is formed.[10] This process is conducted at 0-5°C because diazonium salts are notoriously unstable at higher temperatures.[13]

The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] Copper(I) chloride initiates the reaction by a single-electron transfer to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical abstracts a chlorine atom from a copper(II) species, yielding this compound and regenerating the copper(I) catalyst.[6]

Experimental Protocol: Sandmeyer Reaction of 1-Aminopyrene [13]

Materials:

-

1-Aminopyrene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice-salt bath

-

Starch-iodide paper (for monitoring)

Procedure:

-

Diazotization: a. In a beaker, suspend 1-aminopyrene (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0°C in an ice-salt bath with vigorous stirring. b. In a separate container, prepare a solution of sodium nitrite (1.1 equivalents) in cold water. c. Add the sodium nitrite solution dropwise to the cold aminopyrene suspension. Maintain the temperature strictly between 0-5°C to prevent decomposition of the diazonium salt. d. After the addition is complete, continue stirring for an additional 15-30 minutes. The completion of diazotization can be confirmed by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[13]

-

Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl. Cool this solution to 0°C in an ice-salt bath. b. With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (release of N₂ gas) should be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion. d. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). e. Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. g. The product can be further purified by recrystallization from a solvent like ethanol or by column chromatography if necessary.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through two primary routes, each suited for different scientific objectives.

-

Direct Electrophilic Chlorination is a rapid, single-step method suitable for producing this compound in bulk when the presence of other chlorinated isomers is acceptable or when a robust purification strategy is available.

-

The Sandmeyer-type Reaction , while more laborious and requiring careful temperature control, offers unparalleled regioselectivity. This multi-step approach is the method of choice for researchers requiring an analytically pure, isomerically defined sample of this compound for applications in materials science, high-purity reference standards, or complex organic synthesis.

For any application where the precise molecular structure is critical to the outcome, the investment in the multi-step Sandmeyer synthesis is strongly justified by the chemical integrity of the final product.

References

- Baird, Z. D., et al. (2017). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307-12.

- Hu, J. Y., et al. (2013). Transformation of Pyrene in Aqueous Chlorination in the Presence and Absence of Bromide Ion: Kinetics, Products, and Their Aryl Hydrocarbon Receptor-Mediated Activities. Environmental Science & Technology, 47(16), 9191-9198.

- Minomo, K., et al. (2017). Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride. Environmental Science & Technology, 52(1), 135-142.

- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.

- Mondal, B. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3129–3155.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S.

- Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Careers360.

- Marco-Contelles, J., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ChemInform, 41(49).

- Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy.

- ResearchGate. (n.d.). Synthesis of 1 [4-8] starting from pyrene. ResearchGate.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.

- PubMed. (2013). Transformation of pyrene in aqueous chlorination in the presence and absence of bromide ion: kinetics, products, and their aryl hydrocarbon receptor-mediated activities. PubMed.

- Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.

- Bolton, R., & Grahame, D. G. (2014). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 12(1), 22-35.

- Dong, H., et al. (2010). Photochemical Transformation and Phototoxicity of 1-Aminopyrene. Photochemistry and Photobiology, 86(4), 852-859.

- Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114.

- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.

- PubMed. (2019). Controlling the Optoelectronic Properties of Pyrene by Regioselective Lewis Base-Directed Electrophilic Aromatic Borylation. PubMed.

- ResearchGate. (n.d.). Transformation of Pyrene in Aqueous Chlorination in the Presence and Absence of Bromide Ion: Kinetics, Products, and Their. ResearchGate.

- NIST. (n.d.). This compound. NIST WebBook.

- Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry.

- Google Patents. (1960). US2937209A - Halogenation of pyrene. Google Patents.

- Chemsrc. (n.d.). This compound. Chemsrc.

Sources

- 1. This compound CAS#: 34244-14-9 [amp.chemicalbook.com]

- 2. Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 4. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. This compound | CAS#:34244-14-9 | Chemsrc [chemsrc.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminopyrene | 1606-67-3 [chemicalbook.com]

- 9. CAS 1606-67-3: 1-Aminopyrene | CymitQuimica [cymitquimica.com]

- 10. byjus.com [byjus.com]

- 11. Diazotization Reaction Mechanism [unacademy.com]

- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Solubility of 1-Chloropyrene in Organic Solvents: A Technical Guide for Researchers

Introduction: Understanding the Significance of 1-Chloropyrene Solubility

This compound, a chlorinated polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in environmental science, toxicology, and materials research.[1] As a derivative of pyrene, it is often studied as a proxy for understanding the environmental fate and effects of chlorinated PAHs, which are formed during combustion processes.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in organic solvents is paramount for a variety of applications, including:

-

Environmental Fate and Transport Modeling: Predicting the distribution of this compound in different environmental compartments.

-

Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo experiments.

-

Analytical Method Development: Selecting appropriate solvents for extraction, chromatography, and spectroscopic analysis.

-

Materials Science: Designing and synthesizing novel materials incorporating the pyrene chromophore.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings of its dissolution, practical guidance on solvent selection, and a detailed experimental protocol for determining its solubility. It is important to note that while extensive quantitative solubility data for the parent compound, pyrene, is available, specific quantitative data for this compound is not widely present in publicly accessible literature. Therefore, this guide leverages the data on pyrene to provide a predictive framework for this compound's behavior and empowers researchers to generate precise solubility data for their specific needs.

Theoretical Principles of this compound Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and establishing new solute-solvent interactions. For this compound, a largely nonpolar molecule, the principle of "like dissolves like" is a primary guiding principle.

The overall free energy of dissolution (ΔG_sol) can be expressed as:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the balance between the energy required to break the crystal lattice of this compound and the energy released upon solvation.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more freedom of movement than in the solid state.

A negative ΔG_sol indicates a spontaneous dissolution process. The magnitude of ΔH_sol is influenced by the intermolecular forces at play:

-

Solute-Solute Interactions: In solid this compound, the primary forces are van der Waals forces (specifically London dispersion forces) and π-π stacking interactions between the aromatic pyrene rings. The presence of the chlorine atom can introduce a weak dipole moment, but the molecule remains predominantly nonpolar.

-

Solvent-Solvent Interactions: These are the cohesive forces within the solvent.

-

Solute-Solvent Interactions: For dissolution to occur, the interactions between this compound and the solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions. In nonpolar or moderately polar organic solvents, these interactions are primarily dispersive.

The addition of a chlorine atom to the pyrene ring system can subtly influence its solubility compared to the parent compound. The chlorine atom increases the molecular weight and surface area, which can lead to stronger van der Waals interactions. Furthermore, the electronegativity of chlorine can introduce a small dipole moment, potentially increasing solubility in slightly more polar solvents compared to pyrene. However, the large, nonpolar aromatic core remains the dominant factor determining its solubility profile.

Predictive Framework for this compound Solubility Based on Pyrene Data

Given the scarcity of quantitative solubility data for this compound, the extensive data available for pyrene serves as an invaluable predictive tool. The following table summarizes the solubility of pyrene in a range of organic solvents, offering a strong indication of the types of solvents in which this compound is likely to be soluble.

Table 1: Experimentally Determined Solubility of Pyrene in Various Organic Solvents at or near Room Temperature.

| Solvent | Chemical Class | Solubility of Pyrene (mol/L) | Solubility of Pyrene (g/L) |

| Toluene | Aromatic | 0.88 | 178 |

| Benzene | Aromatic | 0.84 | 170 |

| Dichloromethane | Halogenated | 0.76 | 154 |

| Acetone | Ketone | 0.30 | 61 |

| Tetrahydrofuran (THF) | Ether | 0.28 | 57 |

| Ethyl Acetate | Ester | 0.20 | 40 |

| Cyclohexane | Alicyclic Alkane | 0.07 | 14 |

| Hexane | Aliphatic Alkane | 0.05 | 10 |

| Methanol | Alcohol | 0.004 | 0.8 |

| Ethanol | Alcohol | 0.007 | 1.4 |

Note: The data presented is a compilation from various sources and should be considered approximate. Actual solubility can vary with temperature and purity of the solute and solvent.

Inference for this compound:

Based on the data for pyrene and the chemical nature of this compound, we can predict the following solubility trends:

-

High Solubility: Aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform) are expected to be excellent solvents for this compound due to favorable π-π and dispersive interactions.

-

Good to Moderate Solubility: Ketones (e.g., acetone), ethers (e.g., THF), and esters (e.g., ethyl acetate) are likely to be effective solvents.

-

Lower Solubility: Aliphatic hydrocarbons (e.g., hexane, cyclohexane) will likely exhibit lower, but still significant, solubility.

-

Poor Solubility: Highly polar protic solvents like alcohols (e.g., methanol, ethanol) are expected to be poor solvents for this compound. While qualitative reports indicate slight solubility in heated methanol, room temperature solubility is likely low.[2]

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in organic solvents. A clear understanding of these is crucial for experimental design and data interpretation.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic (ΔH_sol > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. For sparingly soluble compounds like this compound in certain solvents, a moderate increase in temperature can lead to a substantial increase in solubility.

Solvent Properties

The choice of solvent is the most critical factor. Key solvent properties to consider include:

-

Polarity: As a largely nonpolar molecule, this compound will be most soluble in nonpolar and weakly polar solvents.

-

Hydrogen Bonding Capability: Solvents with strong hydrogen bonding networks (e.g., alcohols, water) are generally poor solvents for nonpolar compounds as the strong solvent-solvent interactions are difficult to disrupt.

-

Dispersive Forces (London Forces): Solvents with larger, more polarizable electron clouds (e.g., aromatic and chlorinated solvents) will have stronger dispersive interactions with the large π-system of this compound, leading to higher solubility.

The relationship between these factors and the resulting solubility is illustrated in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining this compound Solubility

The following detailed protocol describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the gold standard for generating accurate and reproducible solubility data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Safety Precautions

This compound is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.[4][5][6][7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials (a minimum of three replicates is recommended). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter and prevent adsorption losses.

-

Collect a precise volume of the filtrate into a clean vial.

-

-

Dilution and Analysis:

-

Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent is required for quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion